N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Description
“N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic compound. It contains a benzoylthiophene moiety, a trifluoromethoxyphenyl group, and an oxalamide group . The molecular formula is C14H12N2O3S, and the molecular weight is 288.32.
Molecular Structure Analysis
The compound contains a benzoylthiophene moiety, which is a type of heterocyclic compound. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a trifluoromethoxyphenyl group, which is a phenyl group substituted with a trifluoromethoxy group, and an oxalamide group .Scientific Research Applications
Chemical Synthesis and Characterization
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that may be related to various synthesized derivatives aimed at enhancing therapeutic profiles across a range of applications. For instance, the synthesis and characterization of novel compounds, including those incorporating benzoylthiophene structures, have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. These compounds are evaluated through methods including spectral analysis and biological activity assays to determine their efficacy and potential as therapeutic agents (Küçükgüzel et al., 2013).
Anticancer Activities
The exploration of new compounds for anticancer applications includes the design and synthesis of molecules incorporating thiophene moieties. For example, derivatives synthesized for targeting various cancer cell lines have shown promising anticancer activities. Such research contributes to the development of novel therapeutic agents, with potential for specific targeting of cancer cells, leading to advancements in cancer treatment (Gomha et al., 2016).
Material Science and Optical Applications
In material science, compounds with specific molecular structures are synthesized for applications in optical storage and photovoltaic performance enhancement. The structural properties of these compounds, such as those related to the benzoylthiophene group, can influence their functional performance in these applications. This includes the development of polymers with high birefringence for optical storage or enhancing the efficiency of polymer solar cells through molecular design (Meng et al., 1996).
Pharmacological Research
In pharmacological research, the structural modification of molecules to enhance their therapeutic profile is a key area of study. This includes the development of neurokinin-1 receptor antagonists with improved solubility and oral activity, potentially related to modifications in the molecule's structure for better clinical administration. The goal is to create compounds that are effective in treating conditions such as emesis and depression, with optimal pharmacokinetic properties for ease of use (Harrison et al., 2001).
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O4S/c22-21(23,24)30-15-8-6-14(7-9-15)26-20(29)19(28)25-12-16-10-11-17(31-16)18(27)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBJPHUNMYHPSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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